molecular formula C14H13FN4O B6431790 5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1708013-71-1

5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6431790
CAS RN: 1708013-71-1
M. Wt: 272.28 g/mol
InChI Key: GBWHARGFALERRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazin-4-one derivative with a fluoro-substituted phenyl group. It is a type of heterocyclic compound that is widely studied for its potential applications in medicinal chemistry. This compound has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential applications in medicinal chemistry, including as a potential therapeutic agent. This compound has been studied for its ability to bind to certain enzymes and receptors, and has been found to have potential applications in cancer therapy, cardiovascular disease, and diabetes. Additionally, this compound has been studied for its potential applications in drug design and delivery, as well as its ability to act as a prodrug.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not fully understood. However, it is known that this compound binds to certain enzymes and receptors, and has been found to have potential applications in cancer therapy, cardiovascular disease, and diabetes. Additionally, this compound has been found to act as a prodrug, meaning it is converted to an active form in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one have not been extensively studied. However, it has been found to bind to certain enzymes and receptors, and has been found to have potential applications in cancer therapy, cardiovascular disease, and diabetes. Additionally, this compound has been found to act as a prodrug, meaning it is converted to an active form in the body.

Advantages and Limitations for Lab Experiments

The advantages of 5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one for lab experiments include its relatively simple synthesis, its ability to bind to certain enzymes and receptors, and its potential applications in cancer therapy, cardiovascular disease, and diabetes. Additionally, this compound has been found to act as a prodrug, meaning it is converted to an active form in the body.
The limitations of 5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one for lab experiments include the lack of understanding of its mechanism of action, as well as the lack of data regarding its biochemical and physiological effects. Additionally, this compound has not been extensively studied, so its potential applications and effects are not yet fully known.

Future Directions

The future directions of 5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of this compound and its derivatives may lead to more efficient and cost-effective production methods. Additionally, further research into this compound’s potential applications in drug design and delivery may lead to more effective treatments for various diseases. Finally, further research into this compound’s potential applications in medicinal chemistry may lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be accomplished via a two-step synthesis. The first step involves the reaction of 4-fluorophenylacetic acid and 2-aminoethanol in the presence of an acid catalyst to form the desired product. The second step involves the reaction of the product from the first step with a base to form the desired compound. The reaction conditions and yields for both steps are typically reported to be good.

properties

IUPAC Name

5-(2-aminoethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c15-11-3-1-10(2-4-11)12-9-13-14(20)18(6-5-16)7-8-19(13)17-12/h1-4,7-9H,5-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWHARGFALERRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Amino-ethyl)-2-(4-fluoro-phenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one

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